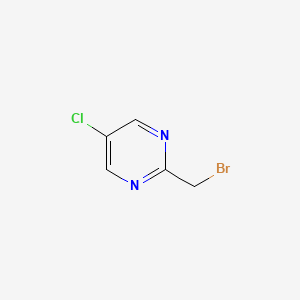

2-(Bromomethyl)-5-chloropyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-5-chloropyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c6-1-5-8-2-4(7)3-9-5/h2-3H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSSKOLRSUHGFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)CBr)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60855715 | |

| Record name | 2-(Bromomethyl)-5-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227577-50-5 | |

| Record name | 2-(Bromomethyl)-5-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-5-chloropyrimidine typically involves the bromination of 5-chloropyrimidine. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the selective bromination at the methyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems can also help in scaling up the production while maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5-chloropyrimidine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to remove the halogen atoms under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyrimidines.

Oxidation: Formation of 5-chloropyrimidine-2-carboxylic acid.

Reduction: Formation of 5-chloropyrimidine or 2-methyl-5-chloropyrimidine.

Scientific Research Applications

Organic Synthesis

2-(Bromomethyl)-5-chloropyrimidine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its bromomethyl group allows for nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols, enabling the formation of diverse organic molecules.

Medicinal Chemistry

The compound has garnered attention for its potential as a pharmaceutical intermediate. It is investigated for its role in synthesizing antiviral agents and other therapeutic compounds. For instance, derivatives of this compound have shown efficacy against herpes simplex virus (HSV), indicating its relevance in drug development .

Agrochemicals

In the agricultural sector, this compound is utilized in the production of agrochemicals, including herbicides and fungicides. Its ability to modify biomolecules makes it valuable for developing new agrochemical products that enhance crop protection and yield.

Case Study 1: Antiviral Activity

Research has demonstrated that certain derivatives of this compound exhibit significant antiviral activity against HSV. These compounds disrupt viral replication by binding to viral enzymes, highlighting their potential as antiviral agents in therapeutic applications.

Case Study 2: Synthesis Optimization

A recent study optimized the synthesis of this compound by employing a one-step reaction method that significantly reduced waste and improved yield. This approach not only enhanced the efficiency of the synthesis but also minimized environmental impact compared to traditional methods .

Biological Activity

2-(Bromomethyl)-5-chloropyrimidine is a halogenated pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a bromomethyl and a chloropyrimidine moiety, serves as an important building block in the synthesis of various bioactive molecules. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C5H4BrClN2

- CAS Number : 1227577-50-5

- Molecular Weight : 195.45 g/mol

Antimicrobial Properties

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds synthesized from this precursor have been evaluated for their in vitro antibacterial and antifungal properties. A study reported that certain derivatives displayed potent activity against various bacterial strains, indicating their potential as antimicrobial agents .

| Compound | Antibacterial Activity (MIC) | Antifungal Activity (MIC) |

|---|---|---|

| Derivative A | 10 µg/mL | 15 µg/mL |

| Derivative B | 20 µg/mL | 25 µg/mL |

| Derivative C | 5 µg/mL | 30 µg/mL |

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. The compound may inhibit enzymes or disrupt cellular processes critical for microbial survival. For example, it has been suggested that the bromomethyl group enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrimidine ring and substituents significantly influence biological activity. The presence of halogens (bromine and chlorine) plays a crucial role in enhancing the compound's potency. Research findings suggest that:

- Bromination at the 2-position increases antibacterial efficacy.

- Chlorination at the 5-position contributes to antifungal activity.

A systematic investigation into various derivatives revealed that specific substitutions can lead to up to a four-fold increase in potency compared to unsubstituted analogs .

Case Study 1: Antimicrobial Screening

In a comprehensive study, several derivatives of this compound were synthesized and screened against clinical isolates of bacteria and fungi. The results indicated that some compounds exhibited MIC values as low as 5 µg/mL against resistant strains of Staphylococcus aureus, highlighting their potential as new therapeutic agents for treating infections caused by multidrug-resistant organisms .

Case Study 2: Enzyme Inhibition

Another significant study focused on the inhibition of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme implicated in various pathological conditions. Compounds derived from this compound were tested for their inhibitory effects, revealing promising results with IC50 values in the nanomolar range, suggesting a strong potential for therapeutic applications in metabolic disorders .

Comparison with Similar Compounds

5-Bromo-2-chloropyrimidine (CAS 32779-36-5)

- Structure : Bromine at position 5, chlorine at position 2 (C₄H₂BrClN₂, MW: 193.43 g/mol).

- Higher melting point (78–80°C) compared to bromomethyl derivatives due to simpler substituents .

- Applications : Used in nucleophilic aromatic substitution reactions.

2-Chloro-5-phenylpyrimidine (CAS 22536-62-5)

- Structure : Phenyl group at position 5, chlorine at position 2 (C₁₀H₇ClN₂, MW: 190.63 g/mol).

- Key Differences :

- Applications : Intermediate in ligand design for receptor-binding studies.

2-[3-Bromo-2-(butoxy)phenoxy]-5-chloropyrimidine

4-Amino-5-bromo-2-chloropyrimidine (CAS 205672-25-9)

- Structure: Amino group at position 4, bromine at position 5 (C₄H₃BrClN₃, MW: 208.45 g/mol).

- Key Differences: The amino group enables hydrogen bonding, altering solubility and crystallinity. Reactivity shifts toward electrophilic substitution rather than alkylation .

- Applications : Precursor for antimetabolites and kinase inhibitors.

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Reactivity | Applications |

|---|---|---|---|---|---|

| 2-(Bromomethyl)-5-chloropyrimidine | C₅H₄BrClN₂ | 222.46 | Not reported | Nucleophilic alkylation | Pharmaceutical intermediates |

| 5-Bromo-2-chloropyrimidine | C₄H₂BrClN₂ | 193.43 | 78–80 | Aromatic substitution | Agrochemical synthesis |

| 2-Chloro-5-phenylpyrimidine | C₁₀H₇ClN₂ | 190.63 | Not reported | Ligand synthesis | Receptor-binding studies |

| 4-Amino-5-bromo-2-chloropyrimidine | C₄H₃BrClN₃ | 208.45 | Not reported | Electrophilic substitution | Anticancer drug development |

Research Findings and Trends

- Reactivity: Bromomethyl derivatives exhibit superior alkylation efficiency compared to non-methylated analogs, enabling rapid functionalization in cross-coupling reactions .

- Biological Activity : Pyrimidines with halogen and alkyl groups show enhanced binding to biological targets like kinases and neurotransmitter receptors .

- Synthetic Methods : Boron tribromide and alkylation agents (e.g., 4-bromobutane) are critical in introducing substituents to the pyrimidine core .

Q & A

Q. What are the common synthetic routes for preparing 5-bromo-2-chloropyrimidine, and what reaction conditions are critical for achieving high yields?

The synthesis of 5-bromo-2-chloropyrimidine typically involves nitro group reduction or halogenation of pyrimidine precursors. For example:

- Nitro Reduction Method :

- Procedure : 5-Bromo-2-chloro-4-nitropyrimidine is reduced using stannous chloride dihydrate in hydrochloric acid at 273 K, followed by alkaline extraction with ethyl acetate and recrystallization from acetonitrile (yield: 90%, m.p. 460–461 K) .

- Critical Conditions :

- Temperature control (0°C) during reduction to prevent side reactions.

- Use of anhydrous sodium sulfate for drying organic extracts to avoid hydrolysis.

Q. How can the purity and structural identity of 5-bromo-2-chloropyrimidine be verified experimentally?

- Purity Analysis :

- Gas chromatography (GC) with >98.0% purity thresholds .

- Melting point determination (reported range: 78–81°C) .

- Structural Confirmation :

Q. What are the recommended storage conditions to ensure the stability of 5-bromo-2-chloropyrimidine?

Q. Which spectroscopic techniques are most effective for monitoring reactions involving 5-bromo-2-chloropyrimidine?

- 1H NMR : Track disappearance of starting material (e.g., pyrimidine protons at δ 8.48–8.50 ppm) .

- GC-MS : Monitor reaction progress and intermediate formation .

- IR spectroscopy : Identify functional groups (e.g., C–Br stretch at ~550 cm⁻¹) .

Advanced Research Questions

Q. What strategies are employed to functionalize 5-bromo-2-chloropyrimidine into complex derivatives, and how do substituents influence reactivity?

- Bromine Reactivity :

- Chlorine Reactivity :

Q. How do supramolecular interactions in 5-bromo-2-chloropyrimidine derivatives influence their physicochemical properties?

- Crystal Packing :

- N7–H···N hydrogen bonds form dimers, while N7–H···N1 bonds extend into 2D networks, enhancing thermal stability .

- Planar pyrimidine rings (r.m.s. deviation: 0.087 Å) facilitate π-stacking, improving solubility in polar solvents .

Q. Are there contradictions in reported physical properties of 5-bromo-2-chloropyrimidine, and how should researchers address them?

- Melting Point Variations :

- Literature reports 78–80°C vs. 78–81°C .

- Resolution : Use recrystallization solvents (e.g., acetonitrile vs. hexanes) to standardize purity .

- Purity Discrepancies :

Q. How can computational methods predict the reactivity of 5-bromo-2-chloropyrimidine in substitution reactions?

- DFT Calculations :

- Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for nucleophilic attack .

- Simulate transition states for bromine substitution to optimize catalyst selection (e.g., Pd(PPh₃)₄ vs. CuI) .

Q. What role does 5-bromo-2-chloropyrimidine play in synthesizing bioactive compounds?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.